8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682009
InChI: InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3
SMILES:
Molecular Formula: C30H34N2O11
Molecular Weight: 601.6 g/mol

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide

CAS No.:

Cat. No.: VC16682009

Molecular Formula: C30H34N2O11

Molecular Weight: 601.6 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide -

Specification

Molecular Formula C30H34N2O11
Molecular Weight 601.6 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3
Standard InChI Key VNOMSNHAOHVOPZ-HZNVIMMLSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name of 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid . The compound features a β-D-glucuronic acid moiety conjugated to the 8-hydroxy position of carvedilol, with deuterium substitution at the methoxy group (–O–CD3). This structural modification enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays .

Table 1: Key Chemical Properties

PropertyValue
CAS Number131087-99-5
Molecular FormulaC₃₀H₃₃D₃N₂O₁₁
Molecular Weight639.65 g/mol
Deuterium SubstitutionTrideuteriomethoxy group
Glucuronidation Site8-hydroxy position

Synthesis and Metabolic Pathways

Biotransformation of Carvedilol

Carvedilol undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The primary oxidative metabolite, 8-hydroxycarvedilol, is formed via CYP1A2, CYP3A4, and CYP1A1-mediated hydroxylation . This intermediate is then conjugated with glucuronic acid by UGT1A1, UGT2B4, or UGT2B7 to form 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide . The deuterated analog substitutes hydrogen with deuterium at the methoxy group, minimizing metabolic interference in tracer studies .

Pharmacological and Analytical Applications

Role in Drug Quantification

As a stable isotope-labeled internal standard, 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide is indispensable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use corrects for matrix effects and ionization variability, achieving quantification limits as low as 0.1 ng/mL for carvedilol metabolites in plasma .

Table 2: Analytical Performance Metrics

ParameterValue
Lower Limit of Quantification0.1 ng/mL
Precision (CV%)<15%
Accuracy (% Bias)±20%

Clinical and Regulatory Considerations

Regulatory Status

Future Directions and Research Gaps

Despite its established role in analytics, the metabolite’s pharmacodynamic effects remain underexplored. Future studies should investigate whether glucuronide conjugates retain β-blocking activity or modulate drug-drug interactions. Additionally, comparative studies between deuterated and non-deuterated forms could elucidate isotope effects on UGT enzyme kinetics .

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